molecular formula C13H17F3N2O B3072271 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane CAS No. 1016704-67-8

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane

Cat. No.: B3072271
CAS No.: 1016704-67-8
M. Wt: 274.28 g/mol
InChI Key: PSMIFFHHAMEILD-UHFFFAOYSA-N
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Description

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a diazepane ring

Preparation Methods

The synthesis of 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane typically involves multiple steps. One common synthetic route includes the reaction of p-aminobenzoic acid ester with trifluoromethyl ether to obtain p-aminophenyl trifluorocresol. This intermediate is then reacted with isobutyl ketone to yield the desired compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[[4-(trifluoromethoxy)phenyl]methyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O/c14-13(15,16)19-12-4-2-11(3-5-12)10-18-8-1-6-17-7-9-18/h2-5,17H,1,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMIFFHHAMEILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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